1-乙基-3-(3-甲氧基苯基)哌嗪

描述

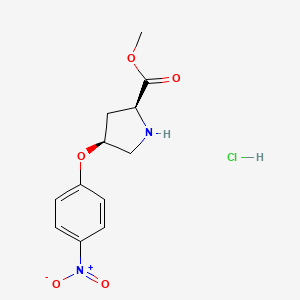

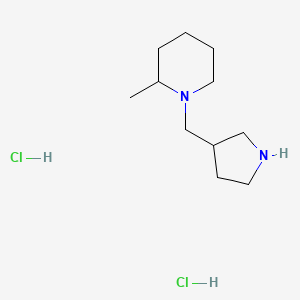

1-Ethyl-3-(3-methoxyphenyl)piperazine is a derivative of piperazine . It is an inhibitor of the human α1β2γ2 GABAA receptor .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-(3-methoxyphenyl)piperazine is C12H18N2 . The molecular weight is 190.288 g/mol .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

The molecular formula of 1-Ethyl-3-(3-methoxyphenyl)piperazine is C11H16N2O, with an average mass of 192.258 Da and a monoisotopic mass of 192.126266 Da .科学研究应用

药物发现

哌嗪在药物发现中是最常见的氮杂环化合物中的第三位 . 它是几种重磅药物的关键组成部分,例如伊马替尼(也称为格列卫)或西地那非,以伟哥的名称销售 . 氮原子位点充当氢键供体/受体,从而调节与受体的相互作用,并提高水溶性和生物利用度 .

药物化学

哌嗪及其衍生物表现出广泛的生物和药理活性 . 哌嗪部分广泛应用于药物中,例如三甲氧苄胺、雷诺嗪、贝氟拉林、阿立哌唑、喹硫平、茚地那韦、西格列汀和维斯替潘 .

C–H官能化

在哌嗪环的碳原子的C–H官能化方面取得了重大进展 . 这为合成特定取代模式的哌嗪提供了有吸引力的新途径,并扩展了哌嗪工具箱中不断增长的产品组合,用于药物化学研究的广泛应用 .

哌嗪衍生物的合成

近年来,哌嗪衍生物的合成方法包括1,2-二胺衍生物与锍盐的环化、Ugi反应、在N-亲核试剂作用下的氮丙啶开环、含有氨基的炔烃的分子间环加成、平行固相合成和光催化合成 .

抗焦虑特性

哌嗪在具有抗焦虑特性的多种药理剂中普遍存在 . 这使得它成为开发焦虑症治疗方法的宝贵化合物。

抗癌特性

哌嗪也存在于具有抗癌特性的药理剂中 . 这突出了其在开发新型癌症治疗方法方面的潜力。

抗抑郁特性

哌嗪化合物也用于开发抗抑郁药 . 这强调了它在心理健康研究中的重要性。

心脏保护特性

哌嗪是具有心脏保护特性的药物中的一个成分 . 这表明了其在治疗和预防心脏病中的作用。

安全和危害

未来方向

Recent developments in the synthesis of piperazine derivatives have focused on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could potentially be applied to the synthesis of 1-Ethyl-3-(3-methoxyphenyl)piperazine in the future.

作用机制

Target of Action

The primary target of 1-Ethyl-3-(3-methoxyphenyl)piperazine is believed to be the serotonin receptor . This compound is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity . Piperazine derivatives, such as 1-Ethyl-3-(3-methoxyphenyl)piperazine, have been shown to act as nonselective serotonin receptor agonists .

Mode of Action

1-Ethyl-3-(3-methoxyphenyl)piperazine interacts with its target, the serotonin receptor, by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . 1-ethyl-3-(3-methoxyphenyl)piperazine is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

It is known that the compound’s interaction with the serotonin receptor can lead to changes in various downstream effects related to mood, appetite, and sleep .

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 1-Ethyl-3-(3-methoxyphenyl)piperazine’s action are largely dependent on its interaction with the serotonin receptor. By acting as a nonselective serotonin receptor agonist, this compound can potentially influence a variety of physiological processes, including mood regulation and appetite control .

Action Environment

The action, efficacy, and stability of 1-Ethyl-3-(3-methoxyphenyl)piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature at which the compound is stored or used . .

属性

IUPAC Name |

1-ethyl-3-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15-8-7-14-13(10-15)11-5-4-6-12(9-11)16-2/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHVTULKOSZBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)

![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)